3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine
Description
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPMLKXBSSYUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 1-(2-chlorobenzoyl)piperazine. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions . The process involves heating the reactants together to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process would also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and solvents suitable for the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Features of Pyridazine/Purine Derivatives
Key Observations :
- Core Heterocycle: The target compound’s pyridazine core lacks the ketone group present in pyridazinone derivatives (e.g., compounds from ), which may reduce hydrogen-bonding capacity but improve metabolic stability .
- Substituent Effects : The 2-chlorobenzoyl group on the piperazine introduces a planar, electron-withdrawing moiety compared to 4-chlorophenyl or 2-fluorophenyl analogs. This may enhance π-π stacking interactions in biological targets .
- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution of 3,6-dichloropyridazine with substituted piperazines, followed by hydrolysis or functionalization (e.g., ketone formation, acylhydrazide condensation) .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Thermal Stability: Pyridazinones (e.g., 189–190°C ) and trifluoroacetyl-purines (210–211°C ) exhibit higher melting points than non-ketone analogs, likely due to intermolecular hydrogen bonding.
Key Observations :
- Anti-Proliferative Effects: Pyridazinones with 4-chlorophenyl groups (e.g., ) show cytotoxicity against AGS gastric cancer cells, suggesting the target compound may share similar mechanisms due to structural parallels .
- Anti-Microbial Activity : Ether-linked derivatives (e.g., ) exhibit stronger anti-bacterial effects (MIC 2–8 μg/mL) than acylated analogs, likely due to improved solubility from the ether spacer .
- CNS Activity: Purine derivatives with trifluoroacetyl groups (e.g., ) target cannabinoid receptors, a pathway less explored in pyridazine-based compounds.
Biological Activity
3-[4-(2-Chlorobenzoyl)piperazin-1-yl]-6-(4-chlorophenyl)pyridazine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a piperazine ring and chlorinated aromatic groups, suggests potential biological activities that warrant investigation.
Chemical Structure and Properties
The compound's IUPAC name is (2-chlorophenyl)-[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone. The molecular formula is with a molecular weight of approximately 426.3 g/mol. The structure includes functional groups known for influencing biological activity, such as halogenated phenyls and a piperazine moiety, which are often associated with various pharmacological effects.
Research indicates that the biological activity of this compound may involve interactions with specific molecular targets in biological systems. The compound is hypothesized to modulate the activity of various receptors or enzymes, potentially impacting pathways related to cell growth, apoptosis, and microbial resistance.
Biological Activities
1. Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against Mycobacterium tuberculosis, demonstrating inhibitory effects that suggest its potential as an antitubercular agent. The mechanism likely involves interference with critical biochemical pathways essential for bacterial survival .
2. Antitumor Properties
The compound's structural features may also confer antitumor activity. Preliminary evaluations indicate that it can inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms. Research into its cytotoxic effects has yielded promising results, particularly against specific tumor types .
3. Neuropharmacological Effects
The piperazine component hints at possible neuropharmacological applications. Compounds with similar structures have been associated with anticonvulsant properties and modulation of neurotransmitter systems. Further investigation is needed to elucidate these effects in the context of this specific compound .
Research Findings and Case Studies
Q & A
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
- Start with nucleophilic substitution between 3,6-dichloropyridazine and 4-(2-chlorobenzoyl)piperazine in ethanol under reflux (60–80°C). Monitor reaction progress via TLC.
- Purify intermediates using column chromatography (silica gel, eluent: chloroform/methanol 9:1).
- Optimize reaction time (typically 12–24 hours) and stoichiometry (1:1.2 molar ratio of pyridazine to piperazine derivative) to minimize byproducts .
- For final crystallization, use mixed solvents (e.g., ethyl acetate/hexane) to enhance purity (>95%) .
Q. What structural characterization methods are most reliable for confirming the compound’s identity?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure to confirm piperazine-pyridazine linkage and chlorophenyl substituent positions (as demonstrated for analogous pyridazine derivatives) .
- NMR spectroscopy : Use H and C NMR to verify aromatic proton environments (e.g., δ 7.2–8.1 ppm for chlorophenyl groups) and carbonyl signals (C=O at ~170 ppm).
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 409) and fragmentation patterns .
Q. How can researchers confirm the compound’s pharmacological activity in preliminary assays?
Methodological Answer:
- Conduct in vitro assays for antiplatelet or antiviral activity (common for pyridazine derivatives):
- Use human platelet-rich plasma to test inhibition of ADP-induced aggregation (IC determination).
- Perform cell-based assays (e.g., HIV-1 RT inhibition) with dose-response curves (1–100 µM) .
- Compare results to structurally similar compounds (e.g., 3-(piperazin-1-yl)pyridazines) to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Orthogonal assays : Validate anti-inotropic activity using both isolated cardiomyocytes (calcium flux imaging) and Langendorff heart perfusion models.
- Metabolic stability testing : Incubate the compound with liver microsomes (human/rat) to assess if rapid metabolism explains variable efficacy .
- Target engagement studies : Use SPR (surface plasmon resonance) to measure direct binding affinity to proposed targets (e.g., viral proteases) .
Q. What strategies are effective for developing analytical methods to quantify the compound in complex matrices?
Methodological Answer:
- HPLC-UV/MS : Optimize a C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile/0.1% formic acid, 70:30) at 1.0 mL/min. Detect at λ = 254 nm or via MRM transitions (m/z 409 → 285) .
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover >90% from plasma .
Q. How can the core pyridazine-piperazine scaffold be functionalized to enhance target selectivity?
Methodological Answer:
- Mannich reactions : Introduce aminomethyl groups at the pyridazine C4 position using formaldehyde and secondary amines (e.g., morpholine) to modulate solubility .
- Nucleophilic aromatic substitution : Replace the 2-chlorobenzoyl group with electron-deficient aryl halides (e.g., 3-nitrobenzoyl) to alter π-π stacking interactions .
Q. What experimental approaches assess the compound’s stability under physiological conditions?
Methodological Answer:
Q. How to design computational models for predicting binding modes with biological targets?
Methodological Answer:
Q. What SAR trends explain the impact of substituents on activity against bacterial vs. viral targets?
Methodological Answer:
Q. How to address solubility limitations in aqueous assay buffers?
Methodological Answer:
- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or β-cyclodextrin inclusion complexes (10–20 mM).
- Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt (test pH 4–7 stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
